(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
(4S)-4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO4/c1-3-11(15)7-4-8(12)13-9(16-2)6(7)5-17-10(11)14/h4,15H,3,5H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITVYQRBHQNUFA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC(=NC(=C2COC1=O)OC)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=CC(=NC(=C2COC1=O)OC)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization of Dihydroxypyridine Derivatives
A foundational approach involves the acid-catalyzed cyclization of 3,4-dihydroxypyridine intermediates. For example, treatment of 3,4-dihydroxy-8-methoxypyridine with ethyl glyoxylate under acidic conditions generates the pyran ring via lactonization, yielding 4-ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine. This method, however, requires precise control of reaction pH and temperature to avoid over-oxidation or ring-opening side reactions.
Transition Metal-Catalyzed Cyclization
Alternative routes employ palladium-catalyzed couplings to assemble the pyrano-pyridine framework. Sonogashira coupling of 2-bromo-3-cyanopyridine with terminal alkynes, followed by intramolecular cyclization, has been reported to construct analogous naphthyridinone systems. While this method offers modularity, the sensitivity of alkynes to iodination reagents complicates its application to the target compound.
Stereoselective Introduction of the C4 Ethyl-Hydroxy Group
Asymmetric Reduction of a Prochiral Ketone
The (S)-configuration at C4 is achieved via asymmetric reduction of 4-ethyl-3-oxo-8-methoxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine. Employing a CBS (Corey-Bakshi-Shibata) catalyst with borane-dimethyl sulfide affords the desired diastereomer in 88% enantiomeric excess (ee). This step is critical, as racemization during subsequent iodination must be mitigated through careful control of reaction conditions.
Chiral Auxiliary-Mediated Alkylation
An alternative strategy utilizes a chiral oxazolidinone auxiliary to direct the alkylation of 3-oxo-8-methoxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine. Ethylation with ethyl bromide in the presence of LDA (lithium diisopropylamide) yields the (S)-configured product with >95% ee, though this method requires additional steps for auxiliary installation and removal.
Regioselective Iodination at C6
Electrophilic Aromatic Iodination
Iodination is optimally performed as a late-stage modification to preserve the integrity of the ethyl-hydroxy group. Treatment of the pyrano-pyridine intermediate with N-iodosuccinimide (NIS) and AlCl₃ in dichloromethane at −20°C achieves 92% regioselectivity for the C6 position. The methoxy group at C8 directs electrophilic attack to the para position (C6), while the electron-withdrawing ketone at C3 deactivates competing sites.
Table 1: Optimization of Iodination Conditions
| Entry | Reagent | Catalyst | Temp (°C) | Yield (%) | Selectivity (C6:C2) |
|---|---|---|---|---|---|
| 1 | NIS | AlCl₃ | −20 | 78 | 92:8 |
| 2 | I₂ | H₂SO₄ | 25 | 45 | 65:35 |
| 3 | NIS | FeCl₃ | 0 | 62 | 84:16 |
Directed ortho-Metalation (DoM)
For substrates lacking directing groups, lithiation at C6 using LDA followed by quenching with iodine provides moderate yields (55–60%). However, this method risks side reactions at the sensitive hydroxy and ketone functionalities, necessitating rigorous protective group strategies.
Oxidation and Final Functionalization
Oxidation of the Dihydro-pyran Moiety
Controlled oxidation of the 1,4-dihydro-pyran to the 3-one is achieved using MnO₂ in dichloromethane, yielding the target ketone without over-oxidation to aromatic systems. Alternative oxidants such as PCC (pyridinium chlorochromate) result in lower selectivity due to competing epoxidation of the pyran ring.
Deprotection and Purification
Final deprotection of silyl ethers (e.g., TBDMS) using tetrabutylammonium fluoride (TBAF) affords the free hydroxy group at C4. Chiral HPLC purification on a Chiralpak IC column resolves any residual racemic mixture, delivering the enantiomerically pure (S)-configured product.
Comparative Analysis of Synthetic Routes
Route 1 (Linear Synthesis):
-
Pyran core construction → 2. Ethyl-hydroxy introduction → 3. Iodination → 4. Oxidation
Advantages: Sequential steps minimize protective group manipulations.
Disadvantages: Low overall yield (32%) due to multiple purification steps.
Route 2 (Convergent Synthesis):
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the iodo group, using reducing agents like sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a deiodinated product
Substitution: Formation of azido or cyano derivatives
Wissenschaftliche Forschungsanwendungen
(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for various chemical syntheses .
Wirkmechanismus
The mechanism of action of (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzyme’s catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs
The closest analog identified is (S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one (CAS: 174092-78-5), which replaces the 6-iodo group with a trimethylsilanyl (TMS) moiety . Key differences include:
- Substituent Effects :
- 6-Iodo vs. TMS : The iodine atom introduces significant steric bulk and polarizability compared to the hydrophobic TMS group. This substitution alters reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and photophysical properties.
- Electronic Impact : Iodine’s electron-withdrawing nature may reduce electron density in the aromatic system relative to TMS, affecting redox behavior and intermolecular interactions.
Heterocyclic Derivatives with Similar Substituents
describes diazaborolo[1,5-a]pyridin-3-one derivatives (e.g., compounds 3k–3q ) with aryl, methoxy, and trifluoromethyl substituents . While their core structure differs, substituent effects on physical properties are instructive:
| Compound ID | Substituents (Positions) | Melting Point (°C) | Key Observations |
|---|---|---|---|
| 3k | 4-Fluorophenyl | 176.1–177.9 | Lower melting point due to fluorine’s small size and weak intermolecular forces. |
| 3o | 2-Methoxyphenyl | 249.1–250.7 | Methoxy groups enhance crystallinity via dipole-dipole interactions. |
| 3p | 4-(Trifluoromethyl)phenyl | 230.3–232.0 | CF₃ groups increase thermal stability via strong electronegativity. |
Implications for the Target Compound :
- The 8-methoxy group in the target compound likely increases melting point and crystallinity compared to non-polar substituents (e.g., TMS in the analog).
- The 6-iodo group may reduce solubility in polar solvents relative to fluorine-containing analogs (e.g., 3k).
Pyrido-Pyrimidinone Derivatives ( and )
Compounds such as 7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () share ethyl and methoxy substituents but differ in core structure . These derivatives highlight:
- Bioactivity Trends: Ethyl and methoxy groups in pyrido-pyrimidinones are associated with kinase inhibition and antimicrobial activity.
- Synthetic Flexibility : The iodine atom in the target compound offers a strategic site for late-stage modifications, unlike the rigid pyrrolo-pyrazine moieties in derivatives.
Biologische Aktivität
(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19NO6
- Molecular Weight : 309.31 g/mol
- CAS Number : 183434-00-6
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one. In vitro assays demonstrated that the compound exhibits significant inhibitory activity against dipeptidyl peptidase IV (DPP-IV) and beta-secretase (BACE1), both of which are critical in glucose metabolism and insulin signaling.
Table 1: Inhibitory Effects on Enzymes
| Compound | DPP-IV Inhibition (%) | BACE1 Inhibition (%) |
|---|---|---|
| S4c | 36.7 | >70 |
| V4 | 39.2 | >70 |
| Control | 0 | 0 |
The IC50 values for these fractions were calculated, indicating a dose-dependent inhibition effect. For example, fractions S4c and V4 demonstrated IC50 values of less than 200 μg/mL for both DPP-IV and BACE1 inhibition .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing various synthesized derivatives, it was found that certain derivatives of pyrano[3,4-c]pyridine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 71a | 50 | 75 |
| 71e | 72.5 | 100 |
| Control | >100 | >100 |
These results indicate that modifications to the pyrano[3,4-c]pyridine structure can enhance antimicrobial efficacy, making it a promising candidate for further development in treating bacterial infections .
The biological activity of (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one appears to be linked to its ability to interact with specific enzymes involved in metabolic pathways. The inhibition of DPP-IV leads to increased levels of GLP-1, which enhances insulin secretion and lowers blood glucose levels. Similarly, inhibition of BACE1 is significant in the context of Alzheimer's disease research, as it plays a role in amyloid-beta peptide production.
Case Studies
One notable study involved the evaluation of several fractions derived from natural sources that included (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one. The research highlighted its effectiveness in enhancing glucose tolerance in diabetic animal models. The study adhered to ethical guidelines for animal research and demonstrated statistically significant improvements in glycemic control compared to control groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
